molecular formula C7H11F3O3 B12083789 sec-Butyl 2,2,2-trifluoroethyl carbonate

sec-Butyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B12083789
M. Wt: 200.16 g/mol
InChI Key: KZKHTBXMNNCCEH-UHFFFAOYSA-N
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Description

sec-Butyl 2,2,2-trifluoroethyl carbonate: is an organic compound with the molecular formula C7H11F3O3. It is a carbonate ester derived from sec-butyl alcohol and 2,2,2-trifluoroethanol. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

sec-Butyl alcohol+2,2,2-trifluoroethyl chloroformatesec-Butyl 2,2,2-trifluoroethyl carbonate+HCl\text{sec-Butyl alcohol} + \text{2,2,2-trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} sec-Butyl alcohol+2,2,2-trifluoroethyl chloroformate→sec-Butyl 2,2,2-trifluoroethyl carbonate+HCl

The reaction is typically conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

sec-Butyl 2,2,2-trifluoroethyl carbonate: can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield sec-butyl alcohol and 2,2,2-trifluoroethanol.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as sodium methoxide or titanium isopropoxide.

    Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous conditions.

Major Products Formed

    Hydrolysis: sec-Butyl alcohol and 2,2,2-trifluoroethanol.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Reduction: sec-Butyl alcohol and 2,2,2-trifluoroethanol.

Scientific Research Applications

sec-Butyl 2,2,2-trifluoroethyl carbonate: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized as a solvent and intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which sec-Butyl 2,2,2-trifluoroethyl carbonate exerts its effects depends on the specific application. In organic synthesis, it acts as a carbonylating agent, facilitating the formation of carbonate esters. The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of new carbon-oxygen bonds.

Comparison with Similar Compounds

sec-Butyl 2,2,2-trifluoroethyl carbonate: can be compared with other carbonate esters, such as:

    Dimethyl carbonate: A widely used solvent and methylating agent.

    Diethyl carbonate: Used as a solvent and in the synthesis of pharmaceuticals.

    Ethylene carbonate: Commonly used in lithium-ion battery electrolytes.

The uniqueness of this compound lies in the presence of the trifluoroethyl group, which imparts distinct chemical properties, such as increased stability and reactivity under specific conditions.

Conclusion

This compound: is a versatile compound with significant applications in various fields Its unique chemical properties make it valuable in organic synthesis, scientific research, and industrial processes

Properties

Molecular Formula

C7H11F3O3

Molecular Weight

200.16 g/mol

IUPAC Name

butan-2-yl 2,2,2-trifluoroethyl carbonate

InChI

InChI=1S/C7H11F3O3/c1-3-5(2)13-6(11)12-4-7(8,9)10/h5H,3-4H2,1-2H3

InChI Key

KZKHTBXMNNCCEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(F)(F)F

Origin of Product

United States

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